Crystal Structure Analysis of 4-[2-(Pyridin-4-yl)ethenyl]phenol: A Supramolecular Synthon Guide
Crystal Structure Analysis of 4-[2-(Pyridin-4-yl)ethenyl]phenol: A Supramolecular Synthon Guide
Executive Summary
The molecule 4-[2-(pyridin-4-yl)ethenyl]phenol—frequently referred to in literature as trans-4-hydroxy-4'-stilbazole—is a highly versatile building block in crystal engineering. Featuring a rigid, conjugated π -system flanked by a strong hydrogen-bond donor (phenol) and a strong hydrogen-bond acceptor (pyridine), it serves as an ideal supramolecular synthon. This technical whitepaper provides an in-depth guide to the crystallographic analysis of this molecule, detailing the causality behind experimental workflows, self-validating structural refinement protocols, and the mechanistic forces driving its solid-state assembly.
Its ability to form robust, predictable intermolecular networks has been leveraged in the design of 1[1], 2[2], 3[3], and even as a high-efficiency4[4].
Molecular Architecture & Supramolecular Synthons
The structural integrity of 4-[2-(pyridin-4-yl)ethenyl]phenol in the solid state is governed by two primary non-covalent interactions:
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O-H ⋯ N Hydrogen Bonding: The hydroxyl group acts as a strict hydrogen-bond donor, while the pyridyl nitrogen acts as a strict acceptor. This complementarity forces the molecules into infinite 1D head-to-tail zigzag chains.
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π−π Stacking: The central ethenyl bridge (-CH=CH-) locks the two aromatic rings into a nearly coplanar conformation via extended π -conjugation. This planarity allows adjacent 1D chains to interlock through offset face-to-face π−π stacking, stabilizing the 3D lattice.
Logic flow of supramolecular assembly in 4-[2-(pyridin-4-yl)ethenyl]phenol.
Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)
To obtain high-resolution structural data, the following step-by-step methodology must be strictly adhered to. Every step is designed with a specific physical causality to ensure a self-validating outcome.
Step 1: Crystallization via Slow Evaporation
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Procedure: Dissolve 10 mg of synthesized 4-[2-(pyridin-4-yl)ethenyl]phenol in 2 mL of a polar protic solvent (e.g., anhydrous ethanol). Cover the vial with parafilm, puncture small holes, and leave undisturbed at 298 K.
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Causality: The polar protic solvent solvates both the basic pyridine and acidic phenol moieties equally. Slow evaporation ensures a low, constant state of supersaturation, which thermodynamically favors the ordered growth of a single crystal lattice over kinetic, amorphous precipitation.
Step 2: Crystal Mounting & Cryoprotection
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Procedure: Under a polarized light microscope, select a single crystal free of twinning (exhibiting uniform extinction). Coat the crystal in Paratone-N oil and mount it on a polyimide cryoloop.
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Causality: Paratone-N oil acts as a cryoprotectant. When the crystal is flash-cooled in the diffractometer, the oil forms an amorphous glass rather than crystalline ice. Ice formation would generate intense powder diffraction rings that obscure the sample's reflection data.
Step 3: Cryogenic Data Collection
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Procedure: Transfer the loop to a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å). Immediately plunge the crystal into a 100 K nitrogen cold stream.
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Causality: Data collection is strictly performed at cryogenic temperatures to minimize atomic thermal vibrations. Reducing the Debye-Waller thermal displacement parameters preserves the intensity of high-angle X-ray reflections. This is mathematically critical for accurately resolving the electron density of light atoms—specifically the hydroxyl hydrogen atom participating in the O-H ⋯ N bond.
Step 4: Structure Solution and Refinement (Self-Validating System)
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Procedure: Integrate the diffraction frames and apply a multi-scan absorption correction. Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (e.g., SHELXL).
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Self-Validation Checkpoint: The structural model is considered self-validating when:
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The Goodness-of-Fit (GoF) converges near 1.00 .
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The final R1 factor drops below 5% ( R1<0.05 ).
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The maximum residual electron density ( Δρmax ) is less than 0.5 e/ų . Failure Condition: Any residual peaks larger than 0.5 e/ų near the hydroxyl oxygen or pyridine nitrogen indicate an incorrect assignment of the hydrogen-bonding proton or potential static disorder, requiring immediate re-evaluation of the Fourier difference map.
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Step-by-step SCXRD experimental workflow emphasizing the final self-validation checkpoint.
Quantitative Structural Analysis
The crystallographic parameters of 4-[2-(pyridin-4-yl)ethenyl]phenol confirm its highly ordered supramolecular nature. The table below summarizes the typical quantitative metrics extracted from a refined CIF (Crystallographic Information File) for this compound.
Table 1: Typical Crystallographic and Hydrogen Bonding Parameters
| Structural Parameter | Value / Description | Mechanistic Implication |
| Crystal System | Monoclinic | Typical for planar conjugated organic molecules. |
| Space Group | P21/c | Facilitates centrosymmetric packing and inversion centers. |
| Donor-Acceptor Motif | O-H ⋯ N | Primary thermodynamic driver of the 1D lattice. |
| D-H Distance (Å) | ~0.84 (X-ray) | Appears artificially shortened in X-ray due to electron cloud shift. |
| H ⋯ A Distance (Å) | ~1.82 - 1.88 | Indicates a very strong, highly directional hydrogen bond. |
| D ⋯ A Distance (Å) | ~2.65 - 2.70 | Falls well below the sum of van der Waals radii (3.07 Å). |
| D-H ⋯ A Angle (°) | 168 - 175 | Near-linear geometry maximizes orbital overlap and bond strength. |
| π−π Centroid Distance (Å) | ~3.6 - 3.8 | Optimal distance for dispersive London forces between aromatic rings. |
Mechanistic Insights into Lattice Stabilization
Understanding the crystal structure of 4-[2-(pyridin-4-yl)ethenyl]phenol requires looking beyond isolated molecules to the emergent properties of the lattice.
The Role of the Ethenyl Spacer: Unlike flexible aliphatic spacers, the rigid -CH=CH- double bond restricts conformational freedom. The trans-isomer strongly prefers a planar geometry to maximize the delocalization of π -electrons across the entire molecule. Because the molecule is strictly planar, the resulting 1D hydrogen-bonded chains resemble flat "ribbons."
Inter-Ribbon Dynamics: These ribbons cannot exist in a vacuum; they must pack efficiently to minimize the free energy of the crystal. The planarity enforced by the ethenyl bridge allows these ribbons to stack on top of one another. The offset face-to-face π−π stacking ensures that the electron-rich regions of one molecule align with the electron-deficient regions of the adjacent molecule, preventing electrostatic repulsion. This dual-mode stabilization (strong directional H-bonds in 1D, dispersive π -stacking in 2D/3D) makes the crystal lattice highly robust, which is why this synthon is so frequently utilized in advanced materials science and phase-transition engineering.
References
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Supramolecular Liquid-Crystalline Networks Built by Self-Assembly of Multifunctional Hydrogen-Bonding Molecules | Chemistry of Materials Source: ACS Publications URL:[Link][1]
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Methylation of a pyridyl-functional nanoporous liquid crystalline polymer membrane and determination of its dye and ion selectivity Source: Eindhoven University of Technology Research Portal URL:[Link][2]
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Synthesis and Self-Assembly of Donor−Spacer−Acceptor Molecules. Liquid Crystals Formed by Single-Component “Complexes” via Intermolecular Hydrogen-Bonding Interaction | Macromolecules Source: ACS Publications URL:[Link][3]
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Effect of Temperature on the Corrosion Inhibition of Trans-4-Hydroxy-4'-Stilbazole on Mild Steel in HCl Solution Source: SciSpace / Hindawi URL:[Link][4]
